molecular formula C12H16N2O B15178874 2,3-Dihydro-4-(2-morpholinyl)-1H-indole CAS No. 84590-61-4

2,3-Dihydro-4-(2-morpholinyl)-1H-indole

Cat. No.: B15178874
CAS No.: 84590-61-4
M. Wt: 204.27 g/mol
InChI Key: VFKFKBOMPDBEAR-UHFFFAOYSA-N
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Description

2,3-Dihydro-4-(2-morpholinyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a morpholine ring attached to the indole structure, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-4-(2-morpholinyl)-1H-indole typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated indole reacts with morpholine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4-(2-morpholinyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-4-(2-morpholinyl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The morpholine ring may enhance the compound’s ability to bind to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indole: Lacks the morpholine ring, which may result in different biological activities.

    4-(2-Morpholinyl)-1H-indole: Similar structure but without the dihydro modification, potentially affecting its reactivity and stability.

Uniqueness

The presence of both the morpholine ring and the dihydro modification in 2,3-Dihydro-4-(2-morpholinyl)-1H-indole may confer unique properties, such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

CAS No.

84590-61-4

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(2,3-dihydro-1H-indol-4-yl)morpholine

InChI

InChI=1S/C12H16N2O/c1-2-10(12-8-13-6-7-15-12)9-4-5-14-11(9)3-1/h1-3,12-14H,4-8H2

InChI Key

VFKFKBOMPDBEAR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC(=C21)C3CNCCO3

Origin of Product

United States

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